N~2~-(5-chloro-2-methoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~2~-(5-chloro-2-methoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a methylbenzylsulfanyl group, and a methylsulfonyl glycinamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the 5-chloro-2-methoxyphenyl derivative, followed by the introduction of the methylbenzylsulfanyl group through a nucleophilic substitution reaction. The final step involves the addition of the methylsulfonyl glycinamide group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(5-chloro-2-methoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~2~-(5-chloro-2-methoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
- N-(5-chloro-2-methoxyphenyl)benzamide
Uniqueness
N~2~-(5-chloro-2-methoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H25ClN2O4S2 |
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Molecular Weight |
457.0 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C20H25ClN2O4S2/c1-15-5-4-6-16(11-15)14-28-10-9-22-20(24)13-23(29(3,25)26)18-12-17(21)7-8-19(18)27-2/h4-8,11-12H,9-10,13-14H2,1-3H3,(H,22,24) |
InChI Key |
SQDBBADAKDRBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C |
Origin of Product |
United States |
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